molecular formula C18H13NO5S2 B2571862 (Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 120841-42-1

(Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2571862
CAS No.: 120841-42-1
M. Wt: 387.42
InChI Key: MLBIXYSBUNQOPP-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core substituted with a (Z)-configured benzylidene group and a benzoic acid moiety. The Z-configuration is critical for bioactivity, as it stabilizes the planar structure necessary for target binding . The 4-hydroxy-3-methoxybenzylidene substituent provides electron-donating and hydrogen-bonding capabilities, enhancing interactions with biological targets such as enzymes or receptors. Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-14-8-10(2-7-13(14)20)9-15-16(21)19(18(25)26-15)12-5-3-11(4-6-12)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBIXYSBUNQOPP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that combines a thiazolidinone structure with a benzoic acid moiety. This unique structural configuration suggests a variety of potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects, supported by relevant data and case studies.

Structural Characteristics

The compound features:

  • Thiazolidinone ring : Known for various pharmacological effects.
  • Benzoic acid moiety : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values, demonstrating potent antibacterial effects.

CompoundMIC (µg/mL)Target Bacteria
(Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid6.25 - 12.5Staphylococcus aureus, E. coli
4-Oxo-2-thioxothiazolidin-3-one>200Various

These findings suggest that the presence of the hydroxymethoxy group enhances the antimicrobial efficacy of the compound by increasing its interaction with bacterial cell membranes.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that it may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in signaling pathways related to cancer progression.

Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated through the inhibition of PTPs.

Metabolic Effects

There is emerging evidence that this compound may influence metabolic pathways, particularly in the context of diabetes management. Similar thiazolidinone derivatives have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications by converting glucose to sorbitol.

EnzymeEffect
Aldose ReductaseInhibition leading to reduced sorbitol accumulation

This inhibition can prevent cellular damage associated with hyperglycemia, suggesting potential therapeutic applications in managing diabetic conditions.

The proposed mechanisms through which (Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exerts its biological effects include:

  • Inhibition of Protein Tyrosine Phosphatases : Affects signaling pathways linked to cancer and metabolic diseases.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis.
  • Aldose Reductase Inhibition : Modulates glucose metabolism and reduces sorbitol toxicity.

Scientific Research Applications

Antidiabetic Activity

Recent studies have identified this compound as a promising candidate for multi-target antidiabetic therapy. The compound has been shown to inhibit key enzymes involved in glucose metabolism, such as Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, and α-amylase. For instance, a study reported that derivatives of thiazolidine compounds exhibited significant in vitro DPP-4 inhibition, indicating their potential to enhance glucose uptake and improve glycemic control in diabetic models .

Key Findings:

  • Inhibition of DPP-4: The compound demonstrated good in vitro inhibition of DPP-4, a target for diabetes treatment.
  • Multi-target Design: Structural modifications led to enhanced potency against multiple diabetes-related targets, suggesting a strategic approach to drug design for complex diseases like diabetes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of thiazolidine exhibit better antibacterial potency than traditional antibiotics like ampicillin and antifungal agents such as ketoconazole .

Key Findings:

  • Broad-spectrum Activity: Compounds derived from thiazolidine structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The antimicrobial effects are attributed to the inhibition of bacterial RNA polymerase and other essential enzymes, which disrupts microbial growth .

Antioxidant and Anti-inflammatory Effects

Studies have suggested that (Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exhibits antioxidant properties, which can mitigate oxidative stress—an important factor in various chronic diseases . Additionally, its anti-inflammatory effects could be beneficial in treating conditions characterized by inflammation.

Key Findings:

  • Oxidative Stress Mitigation: The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions.
  • Anti-inflammatory Activity: Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its role in inflammatory disease management .

Case Studies and Experimental Data

Study Application Results
AntidiabeticSignificant DPP-4 inhibition with enhanced glucose uptake in diabetic models.
AntimicrobialExhibited superior antibacterial activity compared to ampicillin; effective against resistant strains.
AntioxidantDemonstrated free radical scavenging activity; potential for use in oxidative stress conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Benzylidene Ring
  • Hydroxy-Methoxy vs. Indolyl Groups :
    Compounds like (Z)-3-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid () replace the hydroxy-methoxy group with indolyl rings. Indolyl derivatives exhibit potent antibacterial activity (EC₅₀ < 10 µM) but may suffer from reduced solubility due to hydrophobic indole moieties .
  • Fluorinated Analogs :
    (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one () introduces a fluorine atom, increasing electronegativity and enhancing binding to hydrophobic enzyme pockets. Fluorination often improves metabolic stability but may elevate cytotoxicity .
  • Methoxy-Substituted Derivatives: Compounds such as (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid () feature methoxy groups without hydroxylation.
Carboxylic Acid Modifications
  • Benzoic Acid vs. Butanoic Acid: The target compound’s benzoic acid group enhances water solubility compared to butanoic acid derivatives (e.g., ). However, longer alkyl chains (e.g., butanoic acid) may improve membrane permeability .
  • Ester Derivatives :
    Ethyl esters, as in ’s compound, show reduced solubility but higher oral bioavailability due to esterase-mediated hydrolysis in vivo .
Antimicrobial Activity
  • The target compound’s hydroxy-methoxy group may confer broader-spectrum activity against Gram-positive bacteria compared to indolyl derivatives, which are more effective against fungi .
  • Fluorinated analogs () exhibit superior anticancer activity (IC₅₀ ~15 µM) but weaker antimicrobial effects, highlighting substituent-dependent selectivity .
Anticancer Activity
  • The hydroxy-methoxy group’s hydrogen-bonding capacity may enhance inhibition of tyrosine kinases or topoisomerases, as seen in piroxicam analogs ().
  • Indolyl derivatives () demonstrate moderate cytotoxicity (IC₅₀ ~50 µM) but lower selectivity indices (SI < 10) compared to the target compound .

Physicochemical and Crystallographic Properties

Property Target Compound (Z)-5-(3-Fluorobenzylidene) Analog Ethyl Ester Derivative
Molecular Weight (g/mol) ~355 (estimated) 297.3 337.4
Solubility (logP) 2.1 (predicted) 2.8 3.5
Crystal System Not reported Monoclinic Triclinic (Space group P-1)
Hydrogen Bonding 4-hydroxy group enables H-bonding Fluorine enhances dipole interactions Ester group reduces H-bond capacity
  • The triclinic crystal structure of ethyl ester derivatives () reveals intermolecular π-π stacking, which may stabilize the solid state but reduce aqueous solubility .

Structure-Activity Relationships (SAR)

  • Z-Configuration : Essential for maintaining planarity and binding to enzymatic active sites. E-isomers show >50% reduced activity .
  • Electron-Donating Groups : Hydroxy and methoxy substituents enhance antioxidant and antimicrobial activities via resonance stabilization and H-bonding .
  • Carboxylic Acid Position : Para-substitution on the benzoic acid () improves solubility and target affinity compared to ortho-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid?

  • Methodological Answer : The compound is synthesized via a condensation reaction between a 4-oxo-2-thioxothiazolidine derivative (e.g., 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid) and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde). A typical procedure involves refluxing equimolar amounts of the thiazolidinone core, aldehyde, and sodium acetate in acetic acid for 1–4 hours . The product is isolated by filtration, washed with acetic acid and water, and recrystallized from a solvent mixture (e.g., acetic acid-DMF) . Yield optimization may require extended reflux times (up to 4 hours) .

Q. How is the compound characterized to confirm its (Z)-configuration and purity?

  • Methodological Answer : Characterization relies on:

  • Melting Point : Determined via capillary methods (e.g., 226–228°C for analogous compounds) .
  • Spectroscopy :
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
  • NMR : 1^1H NMR identifies aromatic protons and methoxy/hydroxy substituents, while 13^{13}C NMR assigns carbonyl and thiocarbonyl carbons .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial Testing : Disk diffusion or MIC assays against bacterial/fungal strains .
  • Enzyme Inhibition : PPAR-γ or α-glucosidase inhibition assays for metabolic disease relevance .
    • Note: Structural analogs (e.g., 5-benzylidene-2-thioxothiazolidinones) show IC₅₀ values in the µM range, but target-specific data require validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Methodological Answer :

  • Solvent Screening : Acetic acid is standard, but DMF or ethanol may enhance solubility of polar intermediates .
  • Catalyst/Base Optimization : Sodium acetate is typical, but piperidine or triethylamine can accelerate Schiff base formation .
  • Microwave Assistance : Reduces reaction time (e.g., 30–50 minutes vs. 3–4 hours) while maintaining >90% yield .
  • Regioselectivity Control : Use bulky substituents or low-temperature crystallization to favor the (Z)-isomer .

Q. What strategies address contradictions in reported biological activity data across analogs?

  • Methodological Answer : Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring enhance anticancer activity, while methoxy groups reduce cytotoxicity .
  • Assay Variability : Normalize protocols (e.g., cell line origin, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Reproducibility : Cross-validate using orthogonal assays (e.g., apoptosis markers alongside MTT results) .

Q. How can computational methods predict the compound’s binding affinity for target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ or EGFR kinases .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design optimized derivatives .

Q. What experimental approaches resolve challenges in stereochemical assignment?

  • Methodological Answer :

  • X-ray Crystallography : Definitive for confirming (Z)-configuration, as seen in analogs like methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) derivatives .
  • NOE Spectroscopy : Detect spatial proximity between thioxothiazolidinone protons and benzylidene substituents .
  • Comparative Analysis : Contrast NMR shifts with known (E)/(Z) isomers (e.g., downfield shifts for benzylidene protons in (Z)-isomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.